Ketopelenolid-A Ketopelenolid-A Ketopelenolide a belongs to the class of organic compounds known as germacranolides and derivatives. These are sesquiterpene lactones with a structure based on the germacranolide skeleton, characterized by a gamma lactone fused to a 1, 7-dimethylcyclodec-1-ene moiety. Ketopelenolide a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ketopelenolide a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ketopelenolide a can be found in alcoholic beverages and herbs and spices. This makes ketopelenolide a a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 17909-92-1
VCID: VC21014906
InChI: InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1
SMILES: CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C
Molecular Formula: C15H22O3
Molecular Weight: 250.33 g/mol

Ketopelenolid-A

CAS No.: 17909-92-1

Cat. No.: VC21014906

Molecular Formula: C15H22O3

Molecular Weight: 250.33 g/mol

* For research use only. Not for human or veterinary use.

Ketopelenolid-A - 17909-92-1

Specification

Description Ketopelenolide a belongs to the class of organic compounds known as germacranolides and derivatives. These are sesquiterpene lactones with a structure based on the germacranolide skeleton, characterized by a gamma lactone fused to a 1, 7-dimethylcyclodec-1-ene moiety. Ketopelenolide a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ketopelenolide a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ketopelenolide a can be found in alcoholic beverages and herbs and spices. This makes ketopelenolide a a potential biomarker for the consumption of these food products.
CAS No. 17909-92-1
Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
IUPAC Name (3R,3aS,6Z,10S,11aR)-3,6,10-trimethyl-3,3a,4,5,8,10,11,11a-octahydrocyclodeca[b]furan-2,9-dione
Standard InChI InChI=1S/C15H22O3/c1-9-4-6-12-11(3)15(17)18-14(12)8-10(2)13(16)7-5-9/h5,10-12,14H,4,6-8H2,1-3H3/b9-5-/t10-,11+,12-,14+/m0/s1
Standard InChI Key KLZWSNKEPLKAOS-KBQMSFDJSA-N
Isomeric SMILES C[C@H]1C[C@@H]2[C@@H](CC/C(=C\CC1=O)/C)[C@H](C(=O)O2)C
SMILES CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C
Canonical SMILES CC1CC2C(CCC(=CCC1=O)C)C(C(=O)O2)C
Melting Point 114°C

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